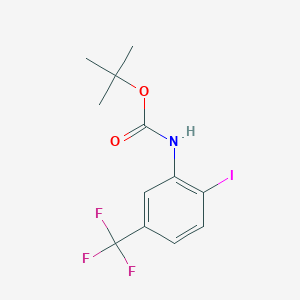

tert-Butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate

Description

tert-Butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate is a carbamate-protected aniline derivative featuring a trifluoromethyl (-CF₃) group at the para position and an iodine substituent at the ortho position of the phenyl ring. This compound is primarily utilized in organic synthesis as a versatile intermediate for coupling reactions, such as Suzuki-Miyaura cross-coupling, due to the reactivity of the iodo substituent . Its structural uniqueness arises from the combination of electron-withdrawing groups (iodine and -CF₃), which influence both its electronic properties and steric bulk.

Key physicochemical data include:

- Molecular formula: C₁₂H₁₃F₃INO₂

- Molecular weight: 417.15 g/mol (calculated)

The compound’s synthetic utility is highlighted in methodologies involving NaH-initiated aryne generation and palladium-catalyzed cross-coupling reactions .

Properties

Molecular Formula |

C12H13F3INO2 |

|---|---|

Molecular Weight |

387.14 g/mol |

IUPAC Name |

tert-butyl N-[2-iodo-5-(trifluoromethyl)phenyl]carbamate |

InChI |

InChI=1S/C12H13F3INO2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,1-3H3,(H,17,18) |

InChI Key |

PVGSKBYUPGYKOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:

Starting Material: The synthesis begins with 2-iodo-5-trifluoromethyl-aniline.

Formation of Carbamate: The aniline derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.

Continuous Flow Chemistry: Employing continuous flow chemistry to improve yield and reduce reaction time.

Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups present.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products include derivatives where the iodine atom is replaced by another group.

Oxidation: Products include oxidized forms of the compound, such as carboxylic acids.

Reduction: Products include reduced forms, such as amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand or catalyst in various organic reactions.

Material Science: Incorporated into polymers to enhance their properties.

Biology and Medicine

Drug Development: Investigated for potential use in pharmaceuticals due to its unique functional groups.

Biological Probes: Used in the development of probes for imaging and diagnostic purposes.

Industry

Agriculture: Potential use in the development of agrochemicals.

Electronics: Utilized in the synthesis of materials for electronic applications.

Mechanism of Action

The mechanism by which (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

The following table summarizes key analogs of tert-butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate, emphasizing substituent differences and their implications:

Biological Activity

tert-Butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group, an iodine atom, and a carbamate functional group. Its molecular formula is CHFINO, with a molecular weight of 387.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific data on its biological effects remain limited.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Trifluoromethyl Group (-CF₃) : Enhances lipophilicity and may improve cell membrane permeability.

- Iodine Atom : Often associated with increased reactivity and potential interactions with biological targets.

- Carbamate Functional Group : Commonly found in pharmaceuticals, contributing to the compound's stability and potential bioactivity.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structures have shown significant interactions with various biological targets. The following sections summarize the potential biological activities based on structural similarities and known interactions of related compounds.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been linked to enhanced biological activity in various compounds. For instance:

- Increased Potency : Compounds containing a -CF₃ group have demonstrated improved potency in inhibiting serotonin uptake compared to non-fluorinated analogs .

- Enzyme Inhibition : Similar carbamate-containing compounds have been identified as effective inhibitors of enzymes like HCV NS5B polymerase .

Potential Applications

The unique combination of functional groups in this compound suggests several potential applications:

- Medicinal Chemistry : As a lead compound for developing pharmaceuticals targeting specific pathways.

- Enzyme Modulation : Potential interactions with enzymes involved in metabolic pathways or signal transduction could be explored.

- Synthetic Chemistry : Its reactivity may allow for versatile applications in synthetic methodologies.

Case Studies and Research Findings

Research into similar compounds provides insights into the possible biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.